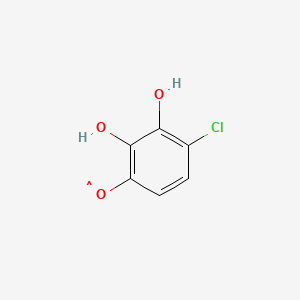

Phenoxy,4-chloro-2,3-dihydroxy-

Description

The compound "Phenoxy,4-chloro-2,3-dihydroxy-" is a phenolic derivative characterized by a phenyl ring substituted with a phenoxy group, a chlorine atom at the 4-position, and hydroxyl groups at the 2- and 3-positions. Chlorinated phenols and dihydroxybenzene derivatives are widely studied for their roles in organic synthesis, disinfection, and pharmaceutical intermediates .

Properties

Molecular Formula |

C6H4ClO3 |

|---|---|

Molecular Weight |

159.55 g/mol |

InChI |

InChI=1S/C6H4ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H |

InChI Key |

VJBILTQEZGDOEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[O])O)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Phenoxy,4-chloro-2,3-dihydroxy- has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Phenoxy,4-chloro-2,3-dihydroxy- is similar to other phenoxy derivatives, such as phenoxyacetic acid and phenoxybutyric acid. its unique combination of chlorine and hydroxyl groups at specific positions on the benzene ring distinguishes it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.

Comparison with Similar Compounds

4-Chloro-2,3-Dimethylphenol (Chloroxylenol)

4-Chloro-2,6-Dimethylphenol

- Molecular Formula : C₈H₉ClO

- Key Properties: Synthesized via derivatization of hypochlorous acid with 2,6-dimethylphenol, forming 4-chloro-2,6-dimethylphenol for analytical quantification . Detection limit: 0.009 mg/L in water matrices.

- Applications : Used in chromatographic methods to quantify hypochlorous acid/hypochlorite in disinfection byproducts .

4-Chloro-2,3-Dihydrobenzofuran

4-Chloro-2,3-Difluorobenzoic Acid

- Molecular Formula : C₇H₃ClF₂O₂

- Key Properties :

- Applications : Building block in agrochemical and pharmaceutical synthesis .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Reactivity: Chlorine and hydroxyl groups in these compounds facilitate electrophilic substitution reactions, making them valuable intermediates. For example, 4-chloro-2,3-dimethylphenol undergoes sulfonation and nitration more readily than non-chlorinated analogs .

- Analytical Utility: 4-Chloro-2,6-dimethylphenol is critical in quantifying hypochlorite species due to its proportional derivatization efficiency (r² = 0.999) .

- Biological Activity: Chloroxylenol (4-chloro-2,3-dimethylphenol) exhibits broad-spectrum antimicrobial properties, whereas dihydroxy analogs may show enhanced solubility for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.